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Clinical Evidence of Brain Penetration

Clinical trials and case reports provide strong evidence for repotrectinib's activity in the CNS, showing

significant systemic and intracranial efficacy.

Population
Intracranial Objective
Response Rate (IC-ORR)

Intracranial Duration of
Response (IC-DOR)

TKI-naïve ROS1+ NSCLC (with
measurable brain metastases)

89% (95% CI, 52%-100%) [1] Median of 43.2 months
(95% CI, 11.1-NE) [1]

TKI-pretreated ROS1+ NSCLC (with
measurable brain metastases)

38% (95% CI, 14%-68%) [1] Not Estimable (95% CI, 3.0-
NE) [1]

A compelling case study further demonstrates repotrectinib's ability to cross the BBB. A patient with

ROS1-positive NSCLC and the G2032R resistance mutation who developed meningeal carcinomatosis

experienced a significant neurological improvement and a 75-day CNS progression-free survival on

repotrectinib [2]. Critically, drug concentration measurements confirmed repotrectinib's presence in the

cerebrospinal fluid (CSF) with a CSF-to-plasma ratio of approximately 1% [2], providing direct

quantitative evidence of its BBB penetration.
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Preclinical & Mechanistic Insights

Preclinical studies elucidate the foundational properties that enable repotrectinib's brain activity.

Potent CNS Activity in Models: In a patient-derived xenograft (PDX) model of ROS1-positive

NSCLC, repotrectinib induced profound anti-tumor activity in the CNS with efficient BBB-
penetrating properties [3].

Structural Design to Overcome Resistance: Repotrectinib was engineered with a compact, three-
dimensional macrocyclic structure to avoid steric clashes with bulky resistance mutations in the

kinase "solvent-front" region, such as ROS1 G2032R [3]. This same small size is a key factor in its
ability to cross the BBB more effectively than larger molecules [4].

Activity Against Resistant Mutations: The drug demonstrates potent activity not only against
treatment-naïve ROS1 tumors but also against those with the recalcitrant ROS1 G2032R solvent-
front mutation (SFM), which often arises after prior TKI therapy and is associated with a high risk of
CNS progression [3].

The following diagram illustrates the key properties and evidence supporting repotrectinib's blood-brain

barrier penetration:
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Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from

key preclinical experiments.

In Vivo Mouse Brain-Metastasis Model [3]:
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Model Generation: An intracranial tumor model was generated by stereotactically implanting the

ROS1-rearranged (CD74-ROS1) patient-derived cell line YU1078 into the brains of female BALB/c
nude mice.

Cell Implantation: 5 × 10^5 cancer cells, diluted in 5 µL of PBS, were implanted into the right frontal
lobe.

Drug Efficacy Assessment: The anti-tumor activity of repotrectinib was evaluated in this model,
demonstrating its ability to control tumor growth within the brain environment.

Case Study CSF/Plasma Measurement [2]:

Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected from a patient
receiving repotrectinib (160 mg twice daily) at the time of CNS disease progression.

Timing: A plasma sample (trough level) was taken prior to the morning oral dose. A second plasma
sample and a CSF sample were collected 2 hours after the dose.

Quantification: Drug concentrations in the collected samples were measured analytically. The CSF-
to-plasma ratio was calculated by dividing the CSF concentration by the plasma concentration from

the 2-hour post-dose samples.

Importance in the Treatment Landscape

The high incidence of brain metastases in oncogene-driven NSCLC like ROS1-positive disease makes BBB

penetration a critical therapeutic goal [5] [2]. The brain often acts as a pharmacologic sanctuary, leading to

disease relapse even when systemic disease is controlled [3]. Repotrectinib's confirmed ability to reach

therapeutic concentrations in the CNS addresses this major unmet need, allowing it to act on established

brain metastases and potentially prevent new ones from forming.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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